Methylhydroxygliclazide is classified as a sulfonylurea. This class of medications is known for their ability to enhance insulin release from the pancreas and improve glycemic control in patients with type 2 diabetes. The compound is derived from gliclazide, which has been extensively studied and utilized in clinical practice for managing diabetes.
The synthesis of methylhydroxygliclazide involves several chemical reactions, typically starting from gliclazide itself. The process includes:
Methylhydroxygliclazide has a complex molecular structure characterized by its functional groups that contribute to its biological activity. The molecular formula can be represented as follows:
The structural representation can be visualized using molecular modeling software, highlighting the arrangement of atoms and functional groups.
Methylhydroxygliclazide participates in various chemical reactions that are essential for its therapeutic efficacy:
The mechanism of action of methylhydroxygliclazide primarily involves:
Methylhydroxygliclazide exhibits several notable physical and chemical properties:
These properties influence its pharmacokinetics and bioavailability.
Methylhydroxygliclazide is primarily used in clinical settings for:
Methylhydroxygliclazide (C₁₅H₂₁N₃O₄S) is a primary hepatic metabolite of the sulfonylurea antidiabetic agent gliclazide. Its systematic IUPAC name is N'-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]-N-[4-(hydroxymethyl)benzenesulfonyl]carbamimidic acid, reflecting its stereochemical complexity [1] [3]. The molecule retains the core cyclopentapyrrolidine moiety of gliclazide but features a hydroxymethyl group (-CH₂OH) substituted at the para position of the benzenesulfonyl ring (Figure 1). This modification eliminates the methyl group (-CH₃) present in the parent drug, altering electronic distribution and polarity [1] [4].
The cyclopentapyrrolidine component incorporates two fused rings with defined stereocenters, designated (3aR,6aS) under IUPAC nomenclature. This configuration confers chirality, though specific isomeric data (e.g., enantiomeric purity of the metabolite) remain underexplored in literature. The hydroxymethyl group enables potential rotational isomers (conformers) due to free rotation around the C-CH₂OH bond, influencing spatial orientation relative to the sulfonylurea linkage [1] [7].
Table 1: Molecular Identifiers of Methylhydroxygliclazide
Property | Value |
---|---|
Chemical Formula | C₁₅H₂₁N₃O₄S |
Average Molecular Weight | 339.41 g/mol |
Monoisotopic Mass | 339.125277342 g/mol |
CAS Number | Not Available |
UNII | 22WWT9N6C3 |
InChI Key | IHCHVBQHVIUSTM-BETUJISGSA-N |
SMILES | [H][C@@]12CCC[C@]1([H])CN(C₂)N=C(O)NS(=O)(=O)C₁=CC=C(CO)C=C₁ |
Methylhydroxygliclazide exhibits distinct solubility and partitioning behavior due to its hydroxymethyl group. Predicted water solubility is 0.517 mg/mL, significantly higher than gliclazide's reported solubility (0.027 mg/L), attributable to the polar -OH group enhancing hydrophilicity [1] [3]. Its calculated octanol-water partition coefficient (logP) is 1.27, indicating moderate lipophilicity, though lower than gliclazide's logP of ~2.0 [1] [2]. This balance supports passive membrane permeability while facilitating aqueous dissolution.
Stability assessments indicate susceptibility to hydrolytic degradation under extreme pH conditions due to the sulfonylurea linkage, a trait shared with gliclazide. The hydroxymethyl group may undergo oxidative metabolism to carboxylic acid derivatives (e.g., carboxygliclazide). Solid-state stability data is limited, but its hygroscopic nature necessitates controlled storage to prevent hydrate formation [1] [6].
Table 2: Predicted Physicochemical Properties of Methylhydroxygliclazide
Property | Value | Prediction Method |
---|---|---|
Water Solubility | 0.517 mg/mL | ALOGPS |
logP (Partition Coefficient) | 1.27 | Chemaxon |
logS (Aqueous Solubility) | -2.8 | ALOGPS |
pKa (Strongest Acidic) | 2.31 | Chemaxon |
pKa (Strongest Basic) | -2.4 | Chemaxon |
Polar Surface Area | 102.23 Ų | Chemaxon |
Rotatable Bond Count | 3 | Chemaxon |
Nuclear Magnetic Resonance (NMR): Theoretical 1H-NMR analysis predicts characteristic signals reflecting structural features:
Fourier-Transform Infrared (FT-IR): Key vibrations include:
Mass Spectrometry: High-resolution ESI-MS shows a [M+H]+ ion at m/z 340.1335 (calculated for C₁₅H₂₂N₃O₄S⁺: 340.1331). Collision-induced dissociation yields major fragments at m/z 182 (cyclopentapyrrolidine amidinium ion) and m/z 156 (hydroxymethylbenzenesulfonate ion). Predicted collision cross-section (CCS) values for adducts include [M+H]+: 180.637 Ų and [M+Na]+: 187.10976 Ų [1] [6].
Table 3: Key Spectroscopic and Collision Cross-Section (CCS) Data
Technique | Key Features/Adduct | Value |
---|---|---|
HR-MS | [M+H]+ | m/z 340.1335 |
MS/MS Fragments | Cyclopentapyrrolidine fragment | m/z 182 |
Benzenesulfonate fragment | m/z 156 | |
CCS (Predicted) | [M-H]- | 178.27899 Ų |
[M+H]+ | 180.637 Ų | |
[M+Na]+ | 187.10976 Ų |
Structurally, methylhydroxygliclazide differs from gliclazide (C₁₅H₂₁N₃O₃S) by the replacement of a methyl (-CH₃) with a hydroxymethyl (-CH₂OH) on the benzenesulfonyl ring (Figure 1). This single-atom change (addition of oxygen) increases molecular weight from 323.41 g/mol to 339.41 g/mol and significantly alters electronic properties. The hydroxymethyl group acts as an electron-donating substituent, reducing the ring's electron-withdrawing character compared to gliclazide's methyl group [1] [2].
Computational analyses reveal enhanced polarity and hydrogen-bonding capacity in the metabolite:
These changes explain the metabolite's higher water solubility (0.517 mg/mL vs. gliclazide's 0.027 mg/L) and reduced logP (1.27 vs. ~2.0), impacting biodistribution and elimination pathways. Unlike gliclazide, methylhydroxygliclazide lacks significant hypoglycemic activity, functioning primarily as an inactive excretion vehicle [1] [6].
Biotransformation Pathways and Metabolic Profiling
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7